molecular formula C14H17N3O4 B2855103 (2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid CAS No. 1173676-84-0

(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid

Cat. No. B2855103
CAS RN: 1173676-84-0
M. Wt: 291.307
InChI Key: FPTMVYSEKOSKEL-LBPRGKRZSA-N
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Description

“(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid” is a chemical compound that has been studied for its potential anticancer and anti-inflammatory properties . It is a derivative of quinoxaline, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The compound has been synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The compound also contains an amino butanoic acid moiety .


Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide and various other reagents . The exact reaction conditions and mechanisms would depend on the specific reagents used.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.33 . Other physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally.

properties

IUPAC Name

(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMVYSEKOSKEL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid

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